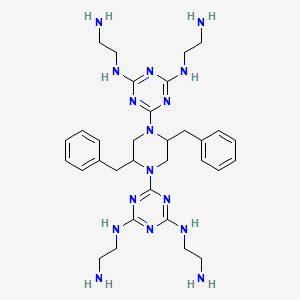
Antimicrobial agent-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimicrobial agent-5 is a chemical compound known for its potent ability to inhibit the growth of or destroy microorganisms. This compound is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiparasitics. These agents are crucial in the fight against infectious diseases, particularly in an era where antimicrobial resistance is a growing concern .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-5 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the antimicrobial properties of the compound. Common reagents used in these reactions include various acids, bases, and organic solvents .
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for cost-effectiveness and efficiency. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize the production of the desired compound while minimizing by-products .
化学反应分析
Types of Reactions: Antimicrobial agent-5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where functional groups on the compound are replaced with other groups, using reagents like halogens or alkylating agents
Common Reagents and Conditions: The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts may also be used to enhance the reaction rates and selectivity. For example, platinum or palladium catalysts are often employed in hydrogenation reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted compounds with different antimicrobial properties .
科学研究应用
Antimicrobial agent-5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: The compound is employed in microbiological studies to understand the mechanisms of microbial resistance and to develop new antimicrobial strategies.
Medicine: this compound is investigated for its potential use in treating various infectious diseases, particularly those caused by drug-resistant pathogens.
Industry: The compound is used in the formulation of antimicrobial coatings, disinfectants, and preservatives to prevent microbial contamination in various products .
作用机制
The mechanism of action of antimicrobial agent-5 involves several molecular targets and pathways:
Cell Wall Synthesis Inhibition: The compound interferes with the synthesis of the microbial cell wall, leading to cell lysis and death.
Protein Synthesis Inhibition: It binds to ribosomal subunits, preventing the translation of essential proteins.
Nucleic Acid Synthesis Inhibition: The compound disrupts the synthesis of DNA and RNA, hindering microbial replication.
Cell Membrane Disruption: It alters the permeability of the microbial cell membrane, causing leakage of cellular contents .
相似化合物的比较
Antimicrobial agent-5 can be compared with other similar compounds, such as:
Sulfonamides: These compounds also inhibit microbial growth by interfering with folic acid synthesis.
Quinolones: They target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.
Beta-lactams: These antibiotics inhibit cell wall synthesis by binding to penicillin-binding proteins.
Aminoglycosides: They bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibition of protein synthesis .
Uniqueness: What sets this compound apart is its broad-spectrum activity and its ability to target multiple pathways simultaneously, reducing the likelihood of resistance development. Additionally, its chemical structure allows for easy modification, enabling the development of derivatives with enhanced properties .
属性
分子式 |
C32H48N16 |
|---|---|
分子量 |
656.8 g/mol |
IUPAC 名称 |
2-N,4-N-bis(2-aminoethyl)-6-[2,5-dibenzyl-4-[4,6-bis(2-aminoethylamino)-1,3,5-triazin-2-yl]piperazin-1-yl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C32H48N16/c33-11-15-37-27-41-28(38-16-12-34)44-31(43-27)47-22-26(20-24-9-5-2-6-10-24)48(21-25(47)19-23-7-3-1-4-8-23)32-45-29(39-17-13-35)42-30(46-32)40-18-14-36/h1-10,25-26H,11-22,33-36H2,(H2,37,38,41,43,44)(H2,39,40,42,45,46) |
InChI 键 |
NMSJXMQFZAPNGS-UHFFFAOYSA-N |
规范 SMILES |
C1C(N(CC(N1C2=NC(=NC(=N2)NCCN)NCCN)CC3=CC=CC=C3)C4=NC(=NC(=N4)NCCN)NCCN)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


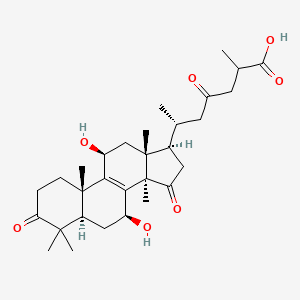
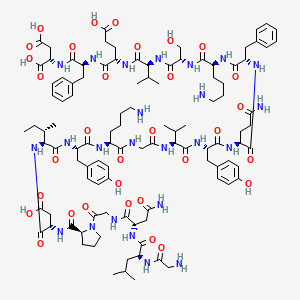
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12393997.png)
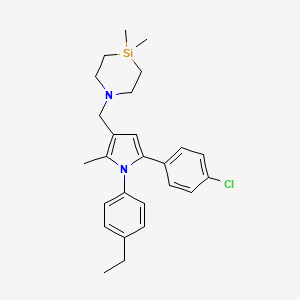
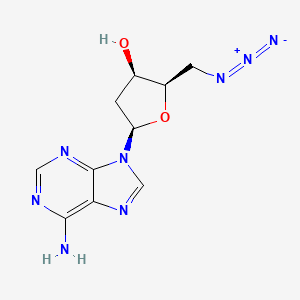
![(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
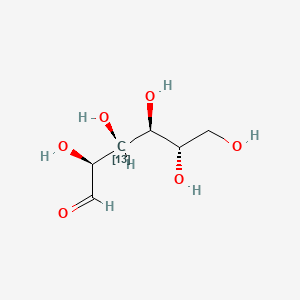
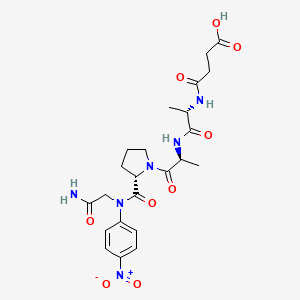
![(4R)-4-[(5S,10S,12S,13R,14R,17R)-12-hydroxy-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12394022.png)
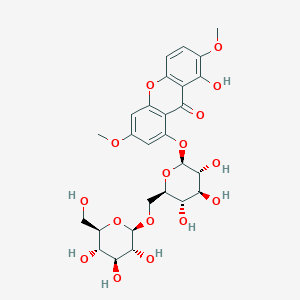
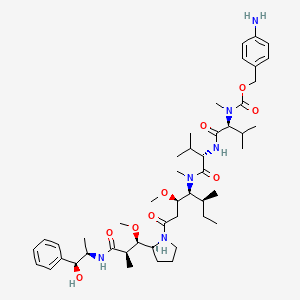
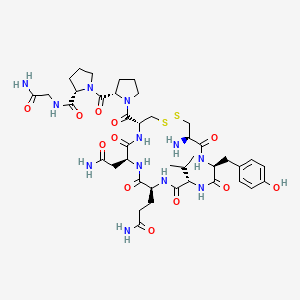
![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12394061.png)

